Cas no 930-22-3 (Butadiene monoxide)

Butadiene monoxide structure
Butadiene monoxide structure
商品名:Butadiene monoxide
CAS番号:930-22-3
MF:C4H6O
メガワット:70.0898413658142
MDL:MFCD00005149
CID:83217
PubChem ID:13586

Butadiene monoxide 化学的及び物理的性質

名前と識別子

    • Butadiene monoxide
    • 3,4-Epoxybut-1-ene~2-Vinyloxirane
    • 2-Vinyloxirane
    • 1,3-Butadiene monoepoxide
    • 3,4-Epoxy-1-butene
    • Oxirane, 2-ethenyl-
    • Vinylethylene Oxide
    • 1,2-epoxybutene
    • 1,2-epoxybutene-3
    • 1,2-oxido-3-butene
    • Butadiene epoxide
    • Butadiene monoepoxide
    • Butadiene monooxide
    • Butene 3,4-epoxid
    • 1-Butene, 3,4-epoxy- (6CI, 8CI)
    • 2-Ethenyloxirane (ACI)
    • Oxirane, ethenyl- (9CI)
    • (±)-Vinyloxirane
    • 1,2-Epoxy-3-butene
    • 1,3-Butadiene monooxide
    • 1,3-Butadiene monoxide
    • 1,3-Butadiene oxide
    • Butene 3,4-epoxide
    • Epoxybutadiene
    • Ethenyloxirane
    • NSC 24251
    • NSC 8023
    • Vinyl epoxide
    • Vinyloxirane
    • 1,2Epoxybutene3
    • 2-ethenyloxirane
    • DTXCID105240
    • 26703-03-7
    • Oxirane, ethenyl
    • 3,4Epoxybut1ene
    • NSC-24251
    • DB-073082
    • NSC8023
    • Monoepoxybutadiene
    • UNII-478ERR5NKR
    • CCRIS 2614
    • WLN: T3OTJ B1U1
    • butadienemonoepoxide
    • AI3-16049
    • NS00115902
    • 1,2-Epoxy-3-butylene
    • STL556465
    • (+/-)-VINYLOXIRANE
    • 3,4Epoxybutene
    • 3,4-Epoxybutene
    • 1-BUTENE,3,4-EPOXY-
    • 1-Butene, 3,4-epoxy-
    • 3,4-Epoxybut-1-ene
    • DTXSID4025240
    • (+-)-VINYLOXIRANE
    • 1,2-epoxybut-3-ene
    • (.+-.)-VINYLOXIRANE
    • NCGC00258425-01
    • J-800015
    • NS00039515
    • Q15910431
    • 3,4-EPOXY-1-BUTENE [HSDB]
    • D90487
    • 1,2-EB
    • 3,4-Epoxybutene-1
    • EN300-98979
    • HSDB 5520
    • Oxirane, ethenyl-
    • 3,4-Epoxy-1-butene, 98%
    • MFCD00005149
    • E0337
    • 1,2Epoxybutene
    • NSC-8023
    • CAS-930-22-3
    • vinyl oxirane
    • 1Butene, 3,4epoxy
    • Monoepoxybutene
    • 478ERR5NKR
    • NCGC00091691-02
    • Butadiene oxide
    • 1-Butene,4-epoxy-
    • EINECS 213-210-4
    • 930-22-3
    • Oxirane, 2ethenyl
    • BBL102661
    • 1,2Oxido3butene
    • AKOS005257726
    • J-640021
    • 1,3Butadiene oxide
    • 1,2Epoxy3butene
    • Tox21_200871
    • 3,4-epoxy-butene-1
    • NCGC00091691-01
    • 2-Vinyloxirane #
    • CHEMBL1299388
    • NSC24251
    • DB-073083
    • MDL: MFCD00005149
    • インチ: 1S/C4H6O/c1-2-4-3-5-4/h2,4H,1,3H2
    • InChIKey: GXBYFVGCMPJVJX-UHFFFAOYSA-N
    • ほほえんだ: O1C(C=C)C1
    • BRN: 103170

計算された属性

  • せいみつぶんしりょう: 70.04190
  • どういたいしつりょう: 70.041865
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 5
  • 回転可能化学結合数: 1
  • 複雑さ: 49.6
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12.5
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.5
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: 無色透明から淡黄色の液体
  • 密度みつど: 0.87 g/mL at 25 °C(lit.)
  • ゆうかいてん: -135°C(lit.)
  • ふってん: 67°C(lit.)
  • フラッシュポイント: 華氏温度:-58°f
    摂氏度:-50°c
  • 屈折率: n20/D 1.417(lit.)
  • ようかいど: 微溶性(26 g/l)(25ºC)、
  • PSA: 12.53000
  • LogP: 0.57120
  • ようかいせい: 水に溶けない
  • かんど: Moisture Sensitive

Butadiene monoxide セキュリティ情報

  • 記号: GHS02 GHS07
  • ヒント:あぶない
  • シグナルワード:Danger
  • 危害声明: H225,H302,H319
  • 警告文: P210,P305+P351+P338
  • 危険物輸送番号:UN 1993 3/PG 2
  • WGKドイツ:2
  • 危険カテゴリコード: 11-22-36
  • セキュリティの説明: S16-S36/37-S45
  • 福カードFコード:21
  • RTECS番号:EM7350000
  • 危険物標識: F Xn
  • ちょぞうじょうけん:2-8°C
  • 包装グループ:II
  • セキュリティ用語:3
  • 包装等級:II
  • リスク用語:R11; R40
  • 危険レベル:3
  • TSCA:Yes

Butadiene monoxide 税関データ

  • 税関コード:2910900090
  • 税関データ:

    中国税関コード:

    2910900090

    概要:

    ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を含む三段エポキシド、エポキシアルコール(フェノール、エーテル)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290900090。三員環を有するエポキシ、エポキシアルコール、エポキシフェノール及びエポキシエーテル、並びにそれらのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

Butadiene monoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L00238-5g
Butadiene monoxide, 98%
930-22-3 98%
5g
¥3187.00 2023-02-25
Enamine
EN300-98979-10g
2-ethenyloxirane
930-22-3 95%
10g
$295.0 2023-09-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
SF187-1g
Butadiene monoxide
930-22-3 98%
1g
¥47.0 2023-09-02
abcr
AB138373-25 g
1,3-Butadiene monoepoxide, 95%; .
930-22-3 95%
25g
€339.50 2023-05-09
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
E0337-1G
1,3-Butadiene Monoepoxide
930-22-3 >97.0%(GC)
1g
¥145.00 2024-04-15
TRC
B701670-10mg
Butadiene Monoxide
930-22-3
10mg
$ 50.00 2022-06-06
TRC
B701670-50mg
Butadiene Monoxide
930-22-3
50mg
$ 65.00 2022-06-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E82630-5g
3,4-Epoxy-1-butene
930-22-3 98%
5g
¥148.0 2023-09-07
abcr
AB138373-10 g
1,3-Butadiene monoepoxide, 95%; .
930-22-3 95%
10g
€212.00 2023-05-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
E82630-1g
3,4-Epoxy-1-butene
930-22-3 98%
1g
¥58.0 2023-09-07

Butadiene monoxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: Manganese(salen) chloride Solvents: Dichloromethane ;  24 h, rt
リファレンス
Chloro[N,N'-ethylenebis(salicylideneaminato)]manganese
Li, Xiaojin Harry; Srinivasarao, Madduri, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-5

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Alumina ,  Silver ,  Cesium ;  180 °C
リファレンス
Gas-phase epoxidation of butadiene: influence of the content and distribution of cesium promoter on catalytic properties of Ag/α-Al2O3
Afanas'ev, D. S.; Larina, T. V.; Kuznetsova, N. I., Kataliz v Promyshlennosti, 2011, (6), 21-27

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cumene hydroperoxide Catalysts: 1-Pentanol ,  Molybdenum oxide (MoO3) Solvents: Cumene
リファレンス
Epoxidation of conjugated dienes with cumene hydroperoxide.
Petrov, V. A.; Kryukov, A. S., Neftekhimiya, 1987, 27(3), 387-90

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: Manganese(salen) chloride Solvents: Dichloromethane
リファレンス
Regioselective monoepoxidation of 1,3-dienes catalyzed by transition-metal complexes
Thomsen, Dorte S.; Schiott, Birgit; Joergensen, Karl Anker, Journal of the Chemical Society, 1992, (15), 1072-4

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Iodosylbenzene Catalysts: Manganese(salen) chloride Solvents: Dichloromethane ,  Water
リファレンス
Regio- and enantioselective catalytic epoxidation of conjugated dienes
Rasmussen, Kaare G.; Thomsen, Dorte S.; Joergensen, Karl Anker, Journal of the Chemical Society, 1995, (16), 2009-17

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Diethyl ether ,  Water
1.2 Reagents: Sodium hydroxide Solvents: Water
リファレンス
Synthesis of vinyloxiranes
Baklouti, A.; Hedhli, A., Journal de la Societe Chimique de Tunisie, 1993, 3(5), 283-91

ごうせいかいろ 7

はんのうじょうけん
リファレンス
Microbiological alkane oxidation
, United States, , ,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Oxygen Catalysts: Silver (ethylenediamine complexes) ,  Cesium
リファレンス
Off the beaten track: improved and new routes in C4 value chains
Schunk, S. A.; Baltes, C.; Klein, J., DGMK Tagungsbericht, 2004, 2004, 2004-3

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: tert-Butyl hydroperoxide Catalysts: Molybdenum hexacarbonyl
リファレンス
Synthesis of cyclic acetals containing gem-dichlorocyclopropane fragment
Aminova, E. K.; Kazakova, A. N.; Proskurnina, M. V.; Zlotskii, S. S., Izvestiya Vysshikh Uchebnykh Zavedenii, 2013, 56(6), 11-13

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: Benzenemethanaminium, N,N,N-trimethyl-, dodecaoxo[phosphato(3-)]tetramolybdate(3… Solvents: Acetonitrile ,  Water ;  4 h, 70 °C
リファレンス
Heteropoly blue as a reaction-controlled phase-transfer catalyst for the epoxidation of olefins
Li, Mingqiang; Jian, Xigao, Bulletin of the Chemical Society of Japan, 2005, 78(8), 1575-1579

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Methane ,  Butane ,  Oxygen Catalysts: Silver Solvents: 1,2-Dichloroethane ,  Water ;  > 300 h, > 1 bar, 180 - 250 °C
リファレンス
Recovery of 3,4-epoxy-1-butene from 1,3-butadiene oxidation effluents
, United States, , ,

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Reaction of 3,4-epoxy-1-butene with methanol. Direction and mechanism of ring opening
Kadesch, Richard G., Journal of the American Chemical Society, 1946, 68, 41-5

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of diaqua[μ10-[orthosilicato(4-)-κ… Solvents: Acetonitrile ,  Water ;  9 h, 305 K
リファレンス
Olefin epoxidation with hydrogen peroxide catalyzed by lacunary polyoxometalate [γ-SiW10O34(H2O)2]4-
Kamata, Keigo; Kotani, Miyuki; Yamaguchi, Kazuya; Hikichi, Hiro; Mizuno, Noritaka, Chemistry - A European Journal, 2007, 13(2), 639-648

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Butanaminium, N,N,N-tributyl-, stereoisomer of diaqua[μ10-[orthosilicato(4-)-κ… Solvents: Acetonitrile ,  Water ;  9 h, 2.5 atm, 305 K
リファレンス
Efficient Epoxidation of Olefins with ≥99% Selectivity and Use of Hydrogen Peroxide
Kamata, Keigo; Yonehara, Koji; Sumida, Yasutaka; Yamaguchi, Kazuya; Hikichi, Shiro; et al, Science (Washington, 2003, 300(5621), 964-966

ごうせいかいろ 15

はんのうじょうけん
1.1 Solvents: Water
リファレンス
Amines derived from dihalopropenes. II. Synthesis of (±)- and (-)-1-(2-methylene-1-aziridinyl)-3-buten-2-ol
Bottini, Albert T.; Dev, Vasu, Journal of Organic Chemistry, 1962, 27, 968-79

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Acetic acid ,  Hydrogen peroxide Catalysts: [rel-[N1(R),N2(R)]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl]-1,2-ethanedi… Solvents: Acetonitrile ,  Water ;  60 min, rt; 120 min, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
リファレンス
Catalytic monoepoxidation of 1,3-butadiene over manganese complex catalysts
Wang, Shou-feng; Yu, Song-jie; Sun, Wei; Xia, Chun-gu, Fenzi Cuihua, 2011, 25(2), 105-108

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Hydrogen peroxide Catalysts: [rel-[N1(R),N2(R)]-N1,N2-Dimethyl-N1,N2-bis[(2-pyridinyl-κN)methyl]-1,2-ethanedi… Solvents: Water ;  120 h
リファレンス
Manganese bis(trifluoromethanesulfonate)
Miao, Cheng-Xia; Sun, Wei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2012, 1, 1-4

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Peracetic acid ,  Decane Catalysts: Iron(4+), diaqua-μ-oxotetrakis(1,10-phenanthroline-κN1,κN10)di-, stereoisomer, t… Solvents: Acetonitrile ;  2 min, 0 °C; 3 min
1.2 Reagents: Potassium carbonate Solvents: Water
リファレンス
Simple Iron Catalyst for Terminal Alkene Epoxidation
Dubois, Geraud; Murphy, Andrew; Stack, T. Daniel P., Organic Letters, 2003, 5(14), 2469-2472

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Ethynylation. V. Reactions of hydrated ethynylation products. Dehydration of γ-alkanediols
Reppe, Walter, Annalen der Chemie, 1955, 596, 80-158

ごうせいかいろ 20

はんのうじょうけん
リファレンス
Epoxidation of lower α-olefins
, United States, , ,

Butadiene monoxide Raw materials

Butadiene monoxide Preparation Products

Butadiene monoxide 関連文献

Butadiene monoxideに関する追加情報

Butadiene Monoxide (CAS No. 930-22-3): An Overview of Its Properties, Applications, and Recent Research

Butadiene monoxide, also known as 1,3-butadiene oxide or butadiene oxide, is a cyclic ether with the chemical formula C4H6O. It is a colorless liquid with a boiling point of 75.5°C and a molecular weight of 70.09 g/mol. This compound is primarily used in the synthesis of various organic compounds and as an intermediate in the production of polymers and other chemical products.

The CAS number for butadiene monoxide is 930-22-3, which is a unique identifier assigned by the Chemical Abstracts Service to ensure precise and consistent referencing in scientific literature and databases. This identifier is crucial for researchers, chemists, and regulatory bodies to track and manage information related to this compound.

Butadiene monoxide is synthesized through the oxidation of 1,3-butadiene, a process that involves the reaction of butadiene with oxygen in the presence of a catalyst. The resulting product is then purified to meet the required specifications for industrial and research applications. The synthesis process can be optimized to achieve high yields and purity levels, making it an essential compound in various chemical processes.

In terms of its physical properties, butadiene monoxide has a density of approximately 0.88 g/cm³ at room temperature. It is soluble in water and many organic solvents, which makes it versatile for use in different chemical reactions. The compound's reactivity is primarily attributed to its cyclic ether structure, which allows it to participate in various nucleophilic substitution reactions and ring-opening polymerizations.

One of the key applications of butadiene monoxide is in the synthesis of epoxides, which are important intermediates in the production of polymers such as polyurethanes and epoxy resins. These polymers are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance. Additionally, butadiene monoxide can be used as a starting material for the synthesis of pharmaceuticals and fine chemicals, where its reactivity and functional group versatility are highly valued.

Recent research has focused on improving the efficiency and sustainability of the synthesis process for butadiene monoxide. For example, studies have explored the use of green catalysts and alternative reaction conditions to reduce energy consumption and minimize environmental impact. One notable study published in the *Journal of Catalysis* reported the development of a novel heterogeneous catalyst that significantly enhanced the selectivity and yield of butadiene monoxide production from 1,3-butadiene oxidation.

In addition to its industrial applications, butadiene monoxide has been studied for its potential use in biomedical applications. Research has shown that certain derivatives of butadiene monoxide exhibit antimicrobial properties, making them promising candidates for developing new antibiotics or antifungal agents. A study published in *Bioorganic & Medicinal Chemistry* investigated the synthesis and biological activity of butadiene monoxide derivatives against various bacterial strains, demonstrating promising results.

The safety profile of butadiene monoxide is an important consideration in its handling and use. While it is not classified as a hazardous substance under current regulations, proper precautions should be taken to prevent exposure and ensure safe handling practices. This includes using appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats when working with this compound.

In conclusion, butadiene monoxide (CAS No. 930-22-3) is a versatile compound with a wide range of applications in chemical synthesis, polymer production, and biomedical research. Its unique properties make it an essential component in various industrial processes, while ongoing research continues to explore new possibilities for its use. As advancements in catalysis and sustainable chemistry continue to evolve, the role of butadiene monoxide in these fields is likely to expand further.

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